1-(Benzo[b]thiophen-2-ylmethyl)piperazine
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Overview
Description
1-(Benzo[b]thiophen-2-ylmethyl)piperazine is a chemical compound that features a benzo[b]thiophene moiety attached to a piperazine ring. Benzo[b]thiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine typically involves the reaction of benzo[b]thiophene derivatives with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where a benzo[b]thiophene derivative reacts with piperazine in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated benzo[b]thiophene derivatives, piperazine, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring .
Scientific Research Applications
1-(Benzo[b]thiophen-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog that lacks the piperazine ring.
2-(Benzo[b]thiophen-2-yl)ethanamine: Contains an ethylamine group instead of a piperazine ring.
Benzo[b]thiophene-2-carboxylic acid: Features a carboxylic acid group on the benzo[b]thiophene ring.
Uniqueness
1-(Benzo[b]thiophen-2-ylmethyl)piperazine is unique due to the presence of both the benzo[b]thiophene moiety and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
524673-96-9 |
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Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C13H16N2S/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2 |
InChI Key |
DNOQQPCOMSIPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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